

3-((Ethylthio)methyl)heptane: Structural Elucidation, Synthesis, and Application Profiling

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Compound of Interest

Compound Name:	3-((Ethylthio)methyl)heptane
CAS No.:	71607-39-1
Cat. No.:	B12644965

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Executive Summary

3-((Ethylthio)methyl)heptane (CAS: 71607-39-1) is a highly branched aliphatic thioether with the molecular formula $C_{10}H_{22}S$ ^[1]. While its IUPAC nomenclature suggests a heptane derivative, structural deconstruction reveals it is fundamentally the ethyl thioether of 2-ethylhexanol, a globally ubiquitous industrial alcohol. This whitepaper provides an in-depth technical analysis of its molecular architecture, outlines a causality-driven synthetic protocol, and explores its utility in advanced materials and hydrometallurgy.

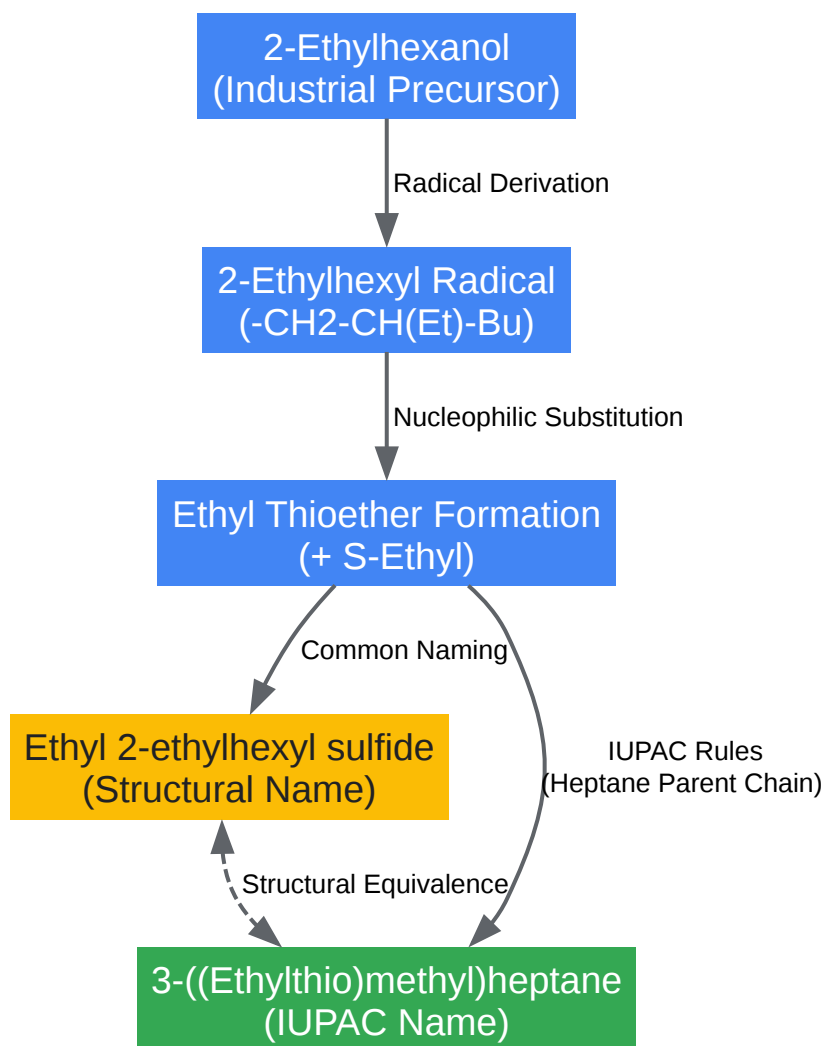
Structural Elucidation & The Nomenclature Paradox

To understand the chemical behavior of **3-((Ethylthio)methyl)heptane**, one must look past its strict IUPAC name and analyze its structural lineage.

When the hydroxyl group of 2-ethylhexanol is replaced with an ethylthio (-S-CH₂CH₃) group, the resulting molecule is structurally ethyl 2-ethylhexyl sulfide. However, IUPAC nomenclature rules dictate that the parent structure must be the longest continuous carbon chain.

- Tracing the longest chain through the 2-ethylhexyl radical yields a 7-carbon backbone (heptane).
- The thioether linkage is positioned at carbon-3.
- Therefore, the substituent at C3 is an ((ethylthio)methyl) group.

Stereochemical Note: Carbon-3 of the heptane backbone is a chiral center, bonded to four distinct groups: a hydrogen atom, an ethyl group, a butyl group, and the (ethylthio)methyl group. Consequently, this compound exists as a pair of enantiomers ((R)- and (S)-configurations). Because the industrial precursor 2-ethylhexanol is synthesized as a racemic mixture via the aldol condensation of butyraldehyde, the resulting thioether is also racemic^[1].



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Logical mapping of **3-((Ethylthio)methyl)heptane** nomenclature from 2-ethylhexanol.

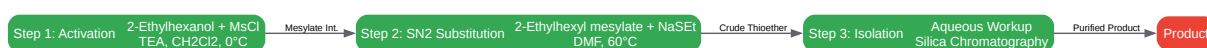
Physicochemical Profiling

The branching of the 2-ethylhexyl core combined with the thioether linkage imparts extreme lipophilicity and a very low pour point, preventing crystallization at low temperatures.

Property	Value	Source
IUPAC Name	3-(ethylsulfanylmethyl)heptane	PubChem[1]
Molecular Formula	C10H22S	PubChem[1]
Molecular Weight	174.35 g/mol	PubChem[1]
CAS Registry Number	71607-39-1	PubChem[1]
XLogP3 (Lipophilicity)	4.8	PubChem[1]
Topological Polar Surface Area	25.3 Å ²	PubChem[1]
Monoisotopic Mass	174.144 Da	PubChem[1]
Stereocenters	1 (Chiral at C3)	Structural Analysis

Causality-Driven Synthetic Workflow

Direct conversion of alcohols to thioethers is energetically unfavorable due to the poor leaving-group ability of the hydroxyl anion. The optimal synthetic route involves a two-step activation-displacement protocol.



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Self-validating synthetic workflow for **3-((Ethylthio)methyl)heptane**.

Step-by-Step Methodology

Phase 1: Alcohol Activation (Mesylation)

- Reagent Preparation: Dissolve 1.0 eq of 2-ethylhexanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
- Base Addition: Add 1.5 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing acidic degradation of the substrate.
- Activation: Cool the system to 0°C and dropwise add 1.2 eq of methanesulfonyl chloride (MsCl). Causality: The low temperature controls the exothermic nature of the reaction, preventing the formation of unwanted alkyl chloride byproducts.
- Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate in vacuo to yield 2-ethylhexyl methanesulfonate.

Phase 2: Thioetherification (S_N2 Displacement)

- Nucleophile Preparation: Suspend 1.5 eq of sodium ethanethiolate (NaSEt) in anhydrous dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that unsolvates the sodium cation, rendering the ethanethiolate anion highly nucleophilic.
- Substitution: Add the 2-ethylhexyl mesylate to the suspension and heat to 60°C for 4 hours.
- Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 95:5). Causality: The disappearance of the mesylate spot and the appearance of a highly non-polar spot that stains bright yellow with KMnO₄ confirms thioether formation (thioethers rapidly oxidize to sulfoxides on the TLC plate).
- Isolation & Purification: Dilute with water to crash out the lipophilic product, extract with diethyl ether, and wash extensively with brine to remove residual DMF. Purify via silica gel chromatography (100% hexanes).

Analytical Signatures & Self-Validation

To validate the structural integrity of the synthesized C₁₀H₂₂S, orthogonal analytical techniques must be employed.

Nuclear Magnetic Resonance (1H NMR, CDCl3, 400 MHz): The protons adjacent to the sulfur atom provide the most diagnostic chemical shifts:

- δ 2.50 ppm (quartet, $J = 7.4$ Hz, 2H): Corresponds to the -S-CH₂-CH₃ protons. The quartet splitting proves coupling to the adjacent terminal methyl group.
- δ 2.42 ppm (doublet, $J = 6.8$ Hz, 2H): Corresponds to the -CH-CH₂-S- protons of the 2-ethylhexyl core. The doublet splitting confirms attachment to the C3 methine proton, validating the branched backbone.

Mass Spectrometry (EI, 70 eV):

- m/z 174: Molecular ion peak[M]⁺, confirming the C₁₀H₂₂S formula[1].
- m/z 145: Results from the alpha-cleavage next to the sulfur atom, representing the loss of an ethyl radical[M - C₂H₅]⁺.
- m/z 75 (Base Peak): Cleavage of the bulky 2-ethylhexyl group yields the stable ethylthio cation [CH₂=S-CH₂CH₃]⁺.

Industrial & Research Applications

The unique combination of a highly branched alkyl tail and a soft Lewis base (sulfur) makes **3-((Ethylthio)methyl)heptane** highly valuable in specific industrial sectors:

- **Hydrometallurgy & Metal Extraction:** According to Pearson's Hard-Soft Acid-Base (HSAB) theory, thioethers are "soft" ligands that selectively coordinate with soft heavy metals (e.g., Pd(II), Pt(II), Ag(I), and Hg(II)). The extreme lipophilicity (XLogP₃ = 4.8) of the 2-ethylhexyl chain ensures that the resulting metal-thioether complexes remain highly soluble in organic phases during liquid-liquid solvent extraction processes[1][2].
- **Advanced Biolubricants:** Thioethers act as excellent anti-wear and extreme-pressure additives. The sulfur atom coordinates to metal surfaces to form a protective tribofilm. The steric bulk of the 2-ethylhexyl group disrupts crystalline packing, resulting in a lubricant additive with an exceptionally low pour point suitable for aerospace or deep-sea applications[2].

References

- National Center for Biotechnology Information. "**3-((Ethylthio)methyl)heptane** | C₁₀H₂₂S | CID 3018181" PubChem. Available at:[\[Link\]](#)
- Sharma, B. K., et al. "Thioether-Functionalized Vegetable Oils: Metal-Absorbing Biobased Ligands" ResearchGate. Available at:[\[Link\]](#)

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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